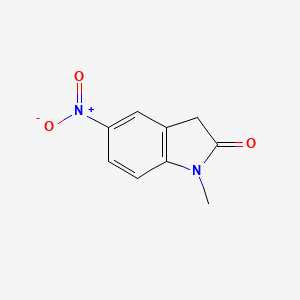

1-Methyl-5-nitroindolin-2-one

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-methyl-5-nitro-3H-indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-10-8-3-2-7(11(13)14)4-6(8)5-9(10)12/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQYDOWGHCYCEQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC2=C1C=CC(=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-Methyl-5-nitroindolin-2-one chemical structure and properties

Core Scaffold for Kinase Inhibitor Development & Heterocyclic Synthesis

Executive Summary

1-Methyl-5-nitroindolin-2-one (CAS: 20870-89-7) is a critical heterocyclic intermediate in medicinal chemistry, serving as a foundational scaffold for the development of tyrosine kinase inhibitors (TKIs), including analogues of Sunitinib .[1] Its structural core—an oxindole (indolin-2-one) fused with a nitro group at the 5-position and an N-methyl moiety—provides a versatile platform for structure-activity relationship (SAR) exploration.

The compound exhibits dual reactivity: electrophilic susceptibility at the carbonyl and nucleophilic potential at the C3-methylene position (Knoevenagel condensation). This guide details the physicochemical properties, validated synthetic pathways, and spectroscopic characterization required for its integration into drug discovery workflows.

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8]

Structural Analysis

The molecule features an electron-withdrawing nitro group at position 5, which significantly alters the electronic density of the benzene ring, deactivating it towards further electrophilic substitution but enhancing the acidity of the C3-methylene protons.

| Property | Data |

| IUPAC Name | 1-Methyl-5-nitro-1,3-dihydro-2H-indol-2-one |

| Common Synonyms | 1-Methyl-5-nitrooxindole; N-Methyl-5-nitrooxindole |

| CAS Registry Number | 20870-89-7 |

| Molecular Formula | C₉H₈N₂O₃ |

| Molecular Weight | 192.17 g/mol |

| Appearance | Yellow crystalline solid |

| Melting Point | 157–160 °C (Lit.[2] var. 137–167 °C depending on crystal habit/purity) |

| Solubility | Soluble in DMSO, DMF, Chloroform; Sparingly soluble in Ethanol |

Synthetic Methodologies

Two primary routes exist for the synthesis of this compound. Route A is preferred for laboratory-scale high purity, while Route B is often utilized in industrial scale-up due to lower reagent costs.

Diagram: Synthetic Pathways

Figure 1: Dual synthetic pathways for this compound.[1][2] Route A avoids regioisomer formation common in nitration reactions.

Protocol A: N-Methylation of 5-Nitrooxindole (Recommended)

This method ensures the nitro group is already fixed at the 5-position, eliminating regioisomer contaminants.

-

Reagents: 5-Nitroindolin-2-one (1.0 eq), Sodium Hydride (60% dispersion, 1.2 eq), Iodomethane (1.2 eq), Anhydrous DMF.

-

Procedure:

-

Dissolve 5-nitroindolin-2-one in anhydrous DMF under N₂ atmosphere at 0°C.

-

Add NaH portion-wise. Evolution of H₂ gas will occur; stir for 30 min until deprotonation is complete (solution turns deep red/orange).

-

Add Iodomethane dropwise to the anionic solution.

-

Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Quench: Pour mixture into ice-water. The product will precipitate as a yellow solid.[3]

-

Purification: Filter and wash with water.[3] Recrystallize from Ethanol/Water if necessary.

-

Protocol B: Nitration of 1-Methylindolin-2-one

-

Reagents: 1-Methylindolin-2-one, Fuming Nitric Acid, Sulfuric Acid.

-

Critical Control: Temperature must be maintained <5°C to prevent dinitration or oxidation of the methylene group to isatin.

-

Note: This route may yield minor amounts of the 7-nitro isomer, requiring column chromatography for separation.

Reactivity & Therapeutic Applications

The versatility of this compound lies in its ability to undergo Knoevenagel Condensations at the C3 position. This reaction is the cornerstone for synthesizing indolinone-based kinase inhibitors .

Diagram: Functionalization Logic

Figure 2: Primary derivatization pathways. The C3 condensation is critical for generating the pharmacophore found in drugs like Sunitinib.

Key Reaction: Knoevenagel Condensation

-

Target: Synthesis of 3-substituted indolinones (Sunitinib analogues).

-

Mechanism: The C3 protons are acidic (pKa ~18-19). Base-catalyzed deprotonation generates an enolate that attacks aromatic aldehydes.

-

Protocol: Reflux the oxindole with an aldehyde (e.g., 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid) in Ethanol with catalytic Piperidine. The product usually precipitates as a brightly colored (orange/red) solid (Z-isomer dominant).

Spectroscopic Characterization

To validate the synthesis of the correct oxindole structure (and not the isatin or indole), look for the characteristic methylene signal in the NMR.

Expected ¹H NMR Data (DMSO-d₆, 400 MHz)

-

δ 8.25 (d, J=2.0 Hz, 1H): H-4 (Deshielded by Nitro group).

-

δ 8.15 (dd, J=8.5, 2.0 Hz, 1H): H-6 (Ortho to Nitro).

-

δ 7.10 (d, J=8.5 Hz, 1H): H-7.

-

δ 3.65 (s, 2H): C3-Methylene (Critical diagnostic peak; absent in isatin).

-

δ 3.20 (s, 3H): N-Methyl.

IR Spectrum

-

1710–1730 cm⁻¹: C=O Stretch (Amide).[2]

-

1520 & 1340 cm⁻¹: NO₂ Asymmetric/Symmetric Stretch.

Safety & Handling

-

Hazards: Nitroaromatics are potentially explosive if heated under confinement. This compound is an irritant (Skin/Eye/Respiratory).

-

Storage: Store at room temperature, protected from light.

-

Waste: Dispose of as hazardous organic waste containing nitrogen.

References

-

ChemicalBook. this compound Properties and Synthesis. (Accessed 2026). Link

-

BenchChem. Protocols for 1-Methyl-5-nitroindoline-2,3-dione (Isatin precursor comparison).Link

-

National Institutes of Health (NIH). Synthesis of substituted 5-nitroindoles as c-Myc G-quadruplex binders. (PMC Article). Link

-

SpectraBase. NMR Data for 2-Methyl-5-nitro-aniline (Fragment analysis).Link

-

Organic Chemistry Portal. Indole and Oxindole Synthesis Methodologies.Link

Sources

Solubility Profiling of 1-Methyl-5-nitroindolin-2-one: A Technical Guide

Topic: Solubility of 1-Methyl-5-nitroindolin-2-one in DMSO and Organic Solvents Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This compound (CAS: 19694-25-6), also known as 1-Methyl-5-nitrooxindole, serves as a critical intermediate in the synthesis of kinase inhibitors and indole-based pharmaceuticals. Its physicochemical profile—characterized by a rigid bicyclic core and a strongly electron-withdrawing nitro group—creates specific solubility challenges.

While highly soluble in polar aprotic solvents like DMSO (Dimethyl Sulfoxide) and DMF (Dimethylformamide), the compound exhibits poor solubility in aqueous media and non-polar hydrocarbons. This guide provides a definitive solubility landscape, validated protocols for stock solution preparation, and solvent selection strategies for recrystallization and process chemistry.

Physicochemical Profile & Solubility Landscape

Understanding the molecular drivers of solubility is essential for experimental design. The nitro group at position 5 increases polarity but also enhances crystal lattice energy, often requiring dipolar aprotic solvents to disrupt intermolecular interactions.

| Property | Value | Implication for Solubility |

| CAS Number | 19694-25-6 | Unique Identifier |

| Molecular Formula | MW: 192.17 g/mol | |

| Appearance | Yellow Crystalline Solid | Indicates conjugation; potential for pi-stacking |

| Melting Point | 137–139 °C | Moderate lattice energy; heat often required for dissolution in Tier 2 solvents |

| LogP (Predicted) | ~1.5 – 2.0 | Lipophilic; prefers organic phases over water |

Solvent Compatibility Matrix

The following data categorizes solvents based on their ability to solubilize this compound at ambient temperature (25°C).

| Solubility Tier | Solvents | Estimated Solubility | Application |

| Tier 1: High | DMSO , DMF, DMAc, NMP | > 50 mg/mL | Stock solutions, biological assays, reaction media. |

| Tier 2: Moderate | Acetone, Ethyl Acetate, Chloroform, DCM | 10 – 50 mg/mL | Liquid-liquid extraction, chromatography mobile phases. |

| Tier 3: Temperature Dependent | Ethanol, Methanol, Toluene | < 10 mg/mL (Cold)> 30 mg/mL (Hot) | Recrystallization (ideal for purification). |

| Tier 4: Insoluble | Water, Hexane, Diethyl Ether | < 0.1 mg/mL | Anti-solvents for precipitation and washing. |

Experimental Protocols

Protocol A: Preparation of High-Concentration Stock in DMSO

Objective: Prepare a stable 50 mM stock solution for biological screening or synthetic functionalization. Context: DMSO is the "Gold Standard" solvent for this compound due to its ability to disrupt hydrogen bonding and pi-stacking.

Materials:

-

This compound (Solid, >98% purity)

-

Anhydrous DMSO (Grade: Molecular Biology or HPLC, ≥99.9%)

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Calculate Mass: For 10 mL of a 50 mM solution:

-

Weighing: Weigh ~96.1 mg of the yellow solid into a pre-tared, amber glass vial (nitro compounds can be light-sensitive).

-

Solvent Addition: Add 5.0 mL of Anhydrous DMSO initially.

-

Dissolution: Vortex vigorously for 30 seconds. The solution should turn clear yellow immediately.

-

Troubleshooting: If particles persist, sonicate at 40 kHz for 2 minutes.

-

-

Volume Adjustment: Add DMSO to bring the final volume to 10.0 mL.

-

Storage: Aliquot into small volumes to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: Saturation Shake-Flask Solubility Determination

Objective: Determine the exact solubility limit in a specific organic solvent (e.g., Ethyl Acetate) for process optimization.

-

Excess Addition: Add excess solid (~100 mg) to 1 mL of the target solvent in a crimp-top HPLC vial.

-

Equilibration: Shake or stir at the target temperature (e.g., 25°C) for 24 hours.

-

Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter (pre-heated if testing hot solubility).

-

Quantification:

-

Gravimetric: Evaporate a known volume of filtrate to dryness and weigh the residue.

-

HPLC: Dilute the filtrate 1:100 in Acetonitrile/Water and analyze against a standard curve.

-

Visualization: Solubility & Workflow Logic

Figure 1: Solvent Selection Decision Tree

This diagram guides the researcher in selecting the appropriate solvent based on the experimental intent (Assay vs. Synthesis vs. Purification).

Caption: Decision tree for selecting the optimal solvent based on the intended experimental application.

Figure 2: Recrystallization Workflow (Purification)

A self-validating workflow for purifying the compound using its temperature-dependent solubility profile in Ethanol.

Caption: Step-by-step recrystallization protocol utilizing the differential solubility in hot vs. cold ethanol.

Process Considerations & Troubleshooting

Stability in Solution

-

DMSO/DMF: The compound is stable in anhydrous DMSO for at least 1 month at -20°C. However, presence of water in DMSO can lead to gradual hydrolysis of the lactam ring over extended periods at room temperature.

-

Photostability: Nitro-aromatics are susceptible to photodegradation. Use amber glassware or wrap vessels in foil.

"Oiling Out" During Recrystallization

A common issue with nitro-indolinones is "oiling out" (separating as a liquid rather than crystals) when cooling.

-

Cause: Cooling too rapidly or solution is too concentrated.

-

Remedy: Re-heat to dissolve the oil, add a small amount of seed crystal, and cool very slowly (wrap the flask in a towel to insulate). Alternatively, add a drop of a more polar solvent (e.g., Acetone) to the Ethanol mixture.

NMR Analysis

For structural verification, DMSO-d6 is the preferred solvent.

-

Characteristic Shift: The N-Methyl singlet typically appears around

3.2 ppm, and the aromatic protons of the nitro-substituted ring show a distinct splitting pattern downfield (7.0 - 8.5 ppm).

References

-

ChemicalBook. (n.d.). This compound Properties and Safety. Retrieved from

-

PubChem. (n.d.).[1] 1-Methyl-5-nitroindazole (Structural Analog Data). National Library of Medicine. Retrieved from

-

BenchChem. (2025).[2] Synthesis of Substituted Indoline-2,3-diones. Retrieved from

-

Organic Syntheses. (n.d.). Methylation of Indoles: General Procedures. Retrieved from

-

ResearchGate. (2008). Solubility of Phenolic and Nitro-aromatic Compounds in Organic Solvents. Retrieved from

Sources

Difference between 5-nitroindolin-2-one and 1-Methyl-5-nitroindolin-2-one

This technical guide details the structural, physicochemical, and functional distinctions between 5-nitroindolin-2-one (5-nitrooxindole) and its N-methylated analog, 1-Methyl-5-nitroindolin-2-one .

Executive Summary

In medicinal chemistry, the modification of the indole nitrogen (N1) is a binary switch that dictates a molecule's interaction with biological targets and its physicochemical profile. 5-nitroindolin-2-one serves as a hydrogen bond donor (HBD) capable of critical hinge-region interactions in kinase inhibitors. In contrast, This compound acts as a lipophilic, conformationally restricted analog often used to probe the necessity of the N-H interaction or to improve membrane permeability. This guide dissects their differences to aid in rational drug design.

Structural & Physicochemical Analysis[1][2][3][4]

The core difference lies at the N1 position.[1] While the 5-nitro group exerts a strong electron-withdrawing effect (-I, -M) on the aromatic ring in both compounds, the N-substitution alters the electronic environment of the lactam ring.

Physicochemical Comparison Table

| Feature | 5-nitroindolin-2-one | This compound |

| Molecular Formula | C₈H₆N₂O₃ | C₉H₈N₂O₃ |

| MW ( g/mol ) | 178.15 | 192.17 |

| H-Bond Donors | 1 (Lactam NH) | 0 |

| H-Bond Acceptors | 3 (C=O, NO₂) | 3 (C=O, NO₂) |

| LogP (Est.) | ~1.2 (Moderate Polarity) | ~1.8 (Higher Lipophilicity) |

| pKa (N-H) | ~10–11 (Acidified by NO₂) | N/A (Blocked) |

| C3-H Acidity | High (Activated by C=O & NO₂) | High (Similar, slightly lower) |

| Solubility | Soluble in DMSO, MeOH, warm EtOH | Improved solubility in DCM, CHCl₃ |

Impact on Biological Interaction[2][4]

-

Hinge Binding: Many kinase inhibitors (e.g., Sunitinib derivatives) rely on the lactam NH to form a hydrogen bond with the backbone carbonyl of the kinase hinge region (e.g., Glu or Val residues). Methylation at this position often abolishes potency, serving as a negative control to validate binding mode.

-

Metabolic Stability: The N-H position is susceptible to Phase II conjugation (glucuronidation). Methylation blocks this metabolic soft spot, potentially increasing half-life, though it may introduce N-dealkylation liabilities.

Synthetic Pathways[2][6][7][8]

The synthesis of these scaffolds typically diverges at the cyclization or functionalization stage.

Pathway A: Synthesis of 5-nitroindolin-2-one

The most robust route involves the nitration of oxindole. The electron-donating nature of the nitrogen directs the electrophilic aromatic substitution to the para-position relative to the amine (C5).

Pathway B: Synthesis of this compound

This is best achieved via N-methylation of the 5-nitro precursor . Direct nitration of N-methyloxindole is possible but can lead to regioisomeric mixtures (C5 vs C7) depending on conditions.

Figure 1: Stepwise synthetic workflow. The N-methylation is typically performed as the final step to ensure regiocontrol.

Reactivity Profiles: C3 Functionalization

Both compounds are primarily used as nucleophiles in Knoevenagel condensations at the C3 position to generate 3-substituted indolinones (e.g., 3-benzylidene derivatives).

Mechanism

The C3 protons are acidic due to the adjacent carbonyl and the electron-withdrawing 5-nitro group.

-

Base Deprotonation: A base (Piperidine) removes a C3 proton.

-

Nucleophilic Attack: The enolate attacks an aldehyde electrophile.

-

Elimination: Dehydration yields the exocyclic double bond (E/Z isomers).

Difference:

-

5-nitroindolin-2-one: Requires 2 equivalents of base if a strong base is used (one for NH, one for C3), though catalytic weak base (piperidine) suffices for condensation. The NH can interfere if alkylating agents are present.

-

1-Methyl analog: Cleaner reaction profile in alkylation reactions (no N-alkylation side products).

Experimental Protocols

Protocol A: N-Methylation of 5-nitroindolin-2-one

Use this protocol to convert the parent scaffold to the methylated analog.

Reagents: 5-nitroindolin-2-one (1.0 eq), Iodomethane (1.2 eq), Potassium Carbonate (anhydrous, 2.0 eq), DMF (Dimethylformamide).

-

Dissolution: Dissolve 5-nitroindolin-2-one (1.78 g, 10 mmol) in dry DMF (15 mL) in a round-bottom flask.

-

Base Addition: Add K₂CO₃ (2.76 g, 20 mmol) and stir at room temperature for 15 minutes. The suspension may darken.

-

Alkylation: Dropwise add Iodomethane (0.75 mL, 12 mmol). Caution: MeI is toxic and volatile.

-

Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1). The N-methyl product typically has a higher Rf.

-

Workup: Pour the mixture into ice-water (100 mL). The product should precipitate as a yellow/orange solid.

-

Purification: Filter the solid, wash copiously with water to remove DMF, and dry under vacuum. Recrystallize from Ethanol if necessary.

-

Expected Yield: 85–95%

-

Melting Point: this compound melts ~190–192 °C (Verify with standard).

-

Protocol B: Knoevenagel Condensation (General Application)

Applicable to both scaffolds for generating kinase inhibitor libraries.

Reagents: Scaffold (1.0 eq), Aromatic Aldehyde (1.0 eq), Piperidine (0.1 eq), Ethanol.

-

Setup: Suspend 1.0 mmol of 5-nitroindolin-2-one (or the 1-Methyl analog) and 1.0 mmol of the target aldehyde in 5 mL of Ethanol.

-

Catalysis: Add 1–2 drops of Piperidine.

-

Reflux: Heat to reflux (80 °C) for 2–4 hours. The color usually deepens (yellow to red/orange) as the conjugated system forms.

-

Isolation: Cool to room temperature. The product usually precipitates. Filter and wash with cold ethanol.

Biological Logic & Visualization[2]

The decision to use the N-methyl analog is often driven by Structure-Activity Relationship (SAR) studies.

Figure 2: SAR Decision Tree. The N-methyl analog acts as a probe to validate the necessity of the hinge-binding hydrogen bond.

References

-

Synthesis and Functionalization of Indolin-2-ones Title: Oxindole and its derivatives: A review on recent progress in biological activities. Source: Biomedicine & Pharmacotherapy (2021).[2][3][4] URL:[Link]

-

Kinase Inhibitor Binding Modes (Sunitinib Analogs) Title: Substituted oxindol-3-ylidenes as AMP-activated protein kinase (AMPK) inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (NIH/PubMed). URL:[Link]

-

G-Quadruplex Binding of 5-Nitroindoles Title: Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders. Source: ChemMedChem (PubMed Central). URL:[Link]

-

General Reactivity of Oxindoles Title: C2 vs. C3 functionalisation of the oxindole scaffold. Source: ResearchGate (Microfluidic Visible-Light Paternò–Büchi Reaction). URL:[Link]

Sources

- 1. Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Note & Protocols: Knoevenagel Condensation Using 1-Methyl-5-nitroindolin-2-one for the Synthesis of Novel Heterocyclic Scaffolds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Knoevenagel condensation reaction utilizing 1-Methyl-5-nitroindolin-2-one as a key building block. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but the underlying scientific rationale, ensuring both reproducibility and a foundational understanding for further innovation. We will explore the synthesis of the starting material, delve into the reaction mechanism, provide detailed, field-tested protocols, and discuss the significance of the resulting products in medicinal chemistry and drug discovery.

Introduction: The Strategic Importance of the Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2] It involves the reaction of a carbonyl compound with an "active methylene" compound—a molecule containing a CH₂ group flanked by two electron-withdrawing groups—in the presence of a basic catalyst.[1] The reaction proceeds via a nucleophilic addition followed by dehydration, yielding a stable α,β-unsaturated product.[3]

This reaction is particularly powerful in medicinal chemistry for synthesizing heterocyclic compounds that form the core of numerous therapeutic agents.[4][5] The resulting substituted alkenes are key intermediates and final products exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[4][6]

Our focus, this compound (also known as 1-methyl-5-nitroisatin), is a highly valuable substrate. The isatin core is a privileged scaffold in drug discovery, while the electron-withdrawing nitro group at the 5-position and the methyl group at the 1-position significantly modulate the molecule's electronic properties and reactivity, making it an excellent candidate for generating diverse and potent chemical entities.[7]

Synthesis of the Starting Material: this compound

The primary and most direct route to this compound is the N-methylation of commercially available 5-nitroisatin. The presence of the acidic N-H proton in the isatin ring system allows for straightforward deprotonation and subsequent alkylation.

Protocol 1: Synthesis via N-methylation of 5-Nitroisatin

This protocol is adapted from established procedures for the N-alkylation of isatin derivatives.[7][8]

Rationale: Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction, readily dissolving the isatin precursor and the base. Potassium carbonate (K₂CO₃) is a sufficiently strong base to deprotonate the N-H of the isatin ring, forming the nucleophilic isatinate anion. Methyl iodide is a potent methylating agent. The reaction proceeds via an Sₙ2 mechanism.

Materials:

-

5-Nitroisatin

-

Methyl iodide (CH₃I)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Anhydrous Dimethylformamide (DMF)

-

Deionized water

-

Ethyl acetate (EtOAc)

Procedure:

-

To a stirred solution of 5-nitroisatin (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

-

Stir the resulting suspension at room temperature for 30 minutes.

-

Slowly add methyl iodide (1.2 eq) dropwise to the reaction mixture.

-

Continue stirring at room temperature for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.

-

Upon completion, pour the reaction mixture into ice-cold water.

-

A solid precipitate of this compound will form.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water to remove DMF and salts, and dry under vacuum.

-

The product is typically an orange solid and can be used in the next step without further purification if high purity is achieved.[7]

Data Summary Table:

| Property | Value | Reference |

| CAS Number | 3484-32-0 | [7] |

| Molecular Formula | C₉H₆N₂O₄ | [7] |

| Molecular Weight | 206.16 g/mol | [7] |

| Appearance | Orange Solid | [7] |

| Melting Point | 200-202 °C | [7] |

The Knoevenagel Condensation: Mechanism of Action

Understanding the reaction mechanism is critical for troubleshooting and optimization. The Knoevenagel condensation is a base-catalyzed process.

Causality of the Mechanism:

-

Deprotonation: A weak base (e.g., piperidine) removes a proton from the active methylene compound (e.g., malononitrile), creating a resonance-stabilized carbanion (enolate). This step is crucial; the acidity of the methylene protons is why the flanking Z groups must be electron-withdrawing.[3]

-

Nucleophilic Attack: The highly nucleophilic carbanion attacks the electrophilic C3 carbonyl carbon of the this compound. This forms a tetrahedral intermediate.

-

Protonation: The intermediate is protonated, typically by the conjugate acid of the base catalyst, to form an aldol-type addition product.

-

Dehydration: Under the reaction conditions, this aldol adduct readily undergoes dehydration (elimination of a water molecule) to form the final, stable, and highly conjugated α,β-unsaturated product. This final step is often the thermodynamic driving force for the reaction.

Reaction Mechanism Diagram:

Caption: Knoevenagel condensation reaction mechanism.

Experimental Protocols & Workflow

Here we provide two distinct, validated protocols for the Knoevenagel condensation with this compound. The choice of protocol may depend on the desired scale, available reagents, and environmental considerations.

Overall Experimental Workflow:

Caption: General experimental workflow diagram.

Protocol 2: Classic Base-Catalyzed Condensation with Malononitrile

This method uses a common and effective catalytic system, piperidinium acetate, often generated in situ from piperidine and acetic acid.

Rationale: Piperidine acts as the base to generate the carbanion, while acetic acid serves to protonate the intermediate and catalyze the dehydration step. Ethanol is a good solvent that dissolves the reactants and facilitates heating under reflux.

Materials:

-

This compound (1.0 eq)

-

Malononitrile (1.05 eq)

-

Piperidine (0.1 eq)

-

Glacial Acetic Acid (0.1 eq)

-

Ethanol (or Water)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, suspend this compound in ethanol.

-

Add malononitrile, followed by catalytic amounts of piperidine and glacial acetic acid.

-

Heat the reaction mixture to reflux (approx. 78 °C for ethanol) with constant stirring.

-

Monitor the reaction by TLC until the starting isatin spot has been consumed (typically 2-4 hours).

-

After completion, cool the mixture to room temperature. The product will often precipitate out of the solution.

-

If precipitation occurs, collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove impurities.

-

If no precipitate forms, reduce the solvent volume under reduced pressure and cool the concentrated solution in an ice bath to induce crystallization.

-

Dry the purified product, (E)-2-((1-methyl-5-nitro-2-oxoindolin-3-ylidene)methyl)malononitrile, under vacuum.

Protocol 3: Green Chemistry Approach using Boric Acid

This protocol utilizes boric acid as a mild, inexpensive, and environmentally benign catalyst, often yielding clean products with simple workups.[5]

Rationale: Boric acid acts as a mild Lewis acid or Brønsted acid catalyst, activating the carbonyl group of the isatin towards nucleophilic attack.[5] This method often requires minimal solvent and provides high yields.

Materials:

-

This compound (1.0 eq)

-

Ethyl cyanoacetate (1.05 eq)

-

Boric acid (H₃BO₃) (0.1 eq)

-

Ethanol

Procedure:

-

Combine this compound, ethyl cyanoacetate, and boric acid (10 mol%) in a flask.

-

Add a minimal amount of ethanol and heat the mixture to reflux with stirring.

-

The reaction is typically faster than traditional methods; monitor by TLC every 30 minutes.

-

Upon completion, cool the reaction mixture to room temperature.

-

Add cold water to the flask to precipitate the product.

-

Filter the solid, wash with water, and dry.

-

The resulting product, (E)-ethyl 2-cyano-3-(1-methyl-5-nitro-2-oxoindolin-3-yl)acrylate, can be further purified by recrystallization from ethanol if necessary.

Comparative Data Table:

| Entry | Active Methylene Compound | Catalyst System | Solvent | Temp. | Typical Time | Expected Yield |

| 1 | Malononitrile | Piperidine/AcOH | Ethanol | Reflux | 2-4 h | >90% |

| 2 | Ethyl Cyanoacetate | Boric Acid (10 mol%) | Ethanol | Reflux | 1-2 h | >85% |

| 3 | Malononitrile | Molecular Iodine (I₂) | Ethanol | RT | 15-30 min | >95%[9] |

Yields are estimates based on similar reactions with isatin derivatives and may vary.

Product Characterization

Proper characterization is essential to confirm the structure and purity of the synthesized compounds.

-

Thin-Layer Chromatography (TLC): Performed on silica gel plates to monitor reaction progress. The product spot should be significantly less polar (higher Rf) than the starting isatin.

-

Melting Point (M.P.): A sharp melting point range indicates high purity.

-

Infrared (IR) Spectroscopy: Look for characteristic peaks: C=O stretch (ketone) around 1700-1720 cm⁻¹, C=C stretch (alkene) around 1620-1640 cm⁻¹, and a strong C≡N stretch (nitrile) around 2220-2230 cm⁻¹ for malononitrile adducts.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation. Expect to see the disappearance of the active methylene protons and the appearance of a new vinylic proton signal, along with characteristic shifts in the aromatic region.

-

Mass Spectrometry (MS): Confirms the molecular weight of the product.

Applications in Drug Discovery

The Knoevenagel products derived from this compound are of significant interest to drug development professionals. The resulting 3-substituted-2-oxindole scaffold is a common feature in molecules targeting various biological pathways. The high degree of conjugation and the presence of polar functional groups (nitro, nitrile, ester) make these compounds excellent candidates for screening as:

-

Kinase Inhibitors: Many oxindole derivatives are known to inhibit protein kinases involved in cancer cell proliferation.

-

Antimicrobial Agents: The electron-deficient nature of the exocyclic double bond can make these compounds reactive towards biological nucleophiles in pathogens.

-

Antiviral Compounds: The rigid, planar structure is suitable for intercalation or binding to viral enzymes.

Troubleshooting Guide

| Observation | Potential Cause | Suggested Solution |

| Reaction is slow or stalled | Insufficient catalyst or catalyst deactivation. | Add a fresh portion of the catalyst. Ensure all reagents and solvents are anhydrous if required by the protocol. |

| Low reaction temperature. | Ensure the reaction is at the proper temperature (e.g., vigorous reflux). | |

| Low product yield | Incomplete reaction. | Increase reaction time and continue monitoring by TLC. |

| Product is soluble in the workup solvent. | Concentrate the filtrate and cool to induce further precipitation. Or, perform a solvent extraction. | |

| Multiple spots on TLC | Side reactions or decomposition. | Lower the reaction temperature. Use a milder catalyst system (e.g., boric acid).[5] |

| Impure starting materials. | Purify the starting this compound by recrystallization before use. |

References

- K., J., & M., B. (Year). Knovenagel condensation of isatin with nitriles and 1, 3-diketones. Journal of the Indian Chemical Society. [Source not fully identifiable from snippet, but methodology is standard].

-

Ohta, S., et al. (Year). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. National Institutes of Health. [Link]

- (No Author). (Year). Knoevenagel condensation of 4-nitrobenzaldehyde and 1,3-dihydroindol-2-one. [Source not fully identifiable].

-

Lashgari, N., et al. (2012). Knoevenagel condensation of isatins with malononitrile/ethyl cyanoacetate in the presence of sulfonic acid functionalized silica (SBA-Pr-SO3H) as a new nano-reactor. European Journal of Chemistry. [Link]

- (No Author). (2007). Novel Methods of Knoevenagel Condensation. Banaras Hindu University.

-

Yang, X. J., & Zhang, Y. S. (2013). Molecular Iodine: A Powerful Catalyst for the Knoevenagel Condensation of Isatins with Malononitrile. Journal of Chemistry. [Link]

-

(No Author). (Year). Some of the commercially available drugs derived using the Knoevenagel condensation reaction. ResearchGate. [Link]

-

Kumar, A., et al. (Year). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PubMed Central. [Link]

-

Harisha, A. S., et al. (Year). A new finding in the old Knoevenagel condensation reaction. ResearchGate. [Link]

-

(No Author). (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. MDPI. [Link]

-

Wikipedia. (n.d.). Knoevenagel condensation. Wikipedia. [Link]

-

(No Author). (Year). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar. [Link]

Sources

- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. bhu.ac.in [bhu.ac.in]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 1-methyl-5-nitro-1H-indole-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

Using 1-Methyl-5-nitroindolin-2-one in kinase inhibitor synthesis

Application Note: Precision Kinase Inhibitor Design Using 1-Methyl-5-nitroindolin-2-one

Executive Summary

The indolin-2-one (oxindole) scaffold represents a privileged structure in kinase inhibitor discovery, serving as the core pharmacophore for approved drugs like Sunitinib and Nintedanib. This guide focuses on This compound , a specialized intermediate that offers two distinct strategic advantages in drug design:

-

Hinge Region Modulation: The N-methyl group blocks the canonical hydrogen bond donor at the hinge region, allowing researchers to probe selectivity profiles and improve lipophilicity/permeability.

-

Solvent Front Vectoring: The C5-nitro group serves as a masked aniline. Post-condensation reduction allows for the attachment of solubilizing "tails" (e.g., morpholine, piperazine) that extend into the solvent-exposed region of the ATP binding pocket.

This document provides high-fidelity protocols for utilizing this scaffold in Knoevenagel condensations and chemoselective reductions, ensuring the preservation of the critical exocyclic double bond.

Chemical Profile & Handling

| Property | Specification | Application Note |

| Compound Name | This compound | Core Scaffold |

| CAS Number | 33332-29-5 (Generic Ref) | Verify batch purity via HPLC |

| Appearance | Yellow to Orange Solid | Color intensity correlates with nitro conjugation |

| Solubility | DMSO, DMF (High); EtOH (Mod.) | Poor solubility in non-polar solvents |

| Reactivity | C3-Active Methylene | Highly susceptible to base-catalyzed condensation |

| Storage | 2–8°C, Desiccated | Hygroscopic; protect from light |

Safety Advisory: Nitro-aromatics are potentially explosive under high heat/pressure. Perform all reactions in a fume hood. The compound is a suspected mutagen; handle with double-gloving protocols.

Strategic Rationale: The "Hinge & Tail" Model

In Type I kinase inhibitors, the oxindole core occupies the adenine binding pocket.

-

The C3-Position (Warhead): The exocyclic double bond formed here positions the heteroaryl ring (e.g., pyrrole) deep into the hydrophobic back pocket.

-

The N1-Position (Methyl): Unlike Sunitinib (which has N-H), the N-Methyl group eliminates a hydrogen bond donor to the kinase hinge (typically Glu residue). This is used to filter out off-target kinases that strictly require this H-bond, thereby narrowing selectivity.

-

The C5-Position (Vector): The nitro group is electronically withdrawing, increasing the acidity of C3 protons (facilitating condensation). Post-reaction, it is reduced to an amine to attach polar groups that interact with the solvent front, improving oral bioavailability.

Visualizing the Synthesis Workflow

Caption: Logical workflow for converting the nitro-oxindole scaffold into a functionalized kinase inhibitor precursor. Step 2 is critical for enabling Structure-Activity Relationship (SAR) studies at the solvent front.

Detailed Experimental Protocols

Protocol A: Knoevenagel Condensation (C3-Functionalization)

This step installs the primary pharmacophore. The 5-nitro group enhances the acidity of the C3 protons, often making this reaction faster than with unsubstituted oxindoles.

Reagents:

-

This compound (1.0 equiv)

-

Target Aldehyde (e.g., 3,5-dimethyl-1H-pyrrole-2-carbaldehyde) (1.1 equiv)

-

Piperidine (0.1 equiv)

-

Ethanol (Absolute) or Methanol

Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend this compound (1.0 mmol) and the aldehyde (1.1 mmol) in Ethanol (5–10 mL).

-

Catalysis: Add Piperidine (0.1 mmol) dropwise. Note: The solution often darkens immediately due to deprotonation.

-

Reflux: Heat the mixture to reflux (78°C) for 2–4 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM). The product typically appears as a brightly colored (orange/red) spot.

-

Workup (Precipitation): Cool the reaction mixture to room temperature, then chill on ice for 30 minutes. The product should precipitate as a crystalline solid.

-

Filtration: Filter the solid under vacuum. Wash the cake with cold Ethanol (2 x 5 mL) and Hexane (2 x 5 mL) to remove unreacted aldehyde and catalyst.

-

Drying: Dry under high vacuum at 40°C.

Checkpoint:

Protocol B: Chemoselective Nitro Reduction

Challenge: Standard catalytic hydrogenation (Pd/C + H

Reagents:

-

Nitro-intermediate from Protocol A (1.0 equiv)

-

Iron Powder (5.0 equiv) - Must be fine powder (<325 mesh)

-

Ammonium Chloride (10.0 equiv)

-

Solvent: Ethanol/Water (4:1 ratio)

Procedure:

-

Preparation: Dissolve the nitro-intermediate (1.0 mmol) in Ethanol (20 mL) and Water (5 mL).

-

Activation: Add Ammonium Chloride (10 mmol) and Iron powder (5 mmol).

-

Reaction: Heat the suspension to reflux (80°C) with vigorous stirring. The reaction is heterogeneous.

-

Monitoring: Monitor by TLC. The starting material (bright yellow/orange) will convert to a fluorescent (often blue/green under UV) amine product. Reaction time: 1–3 hours.

-

Workup:

-

Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot Ethanol.

-

Concentrate the filtrate to approx. 5 mL.

-

Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 20 mL).

-

Dry organics over Na

SO

-

-

Purification: The resulting aniline is often unstable to oxidation; use immediately for amide coupling or store under Argon at -20°C.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Protocol A) | Aldehyde instability or poor solubility. | Switch solvent to Acetic Acid with Sodium Acetate (buffer system) or use DMF at 90°C. |

| E/Z Isomerism | Thermodynamic equilibrium. | Kinase inhibitors usually require the Z-isomer (stabilized by intramolecular H-bond in NH variants). For N-Methyl variants, steric clash may favor E. Verify via NOESY NMR. Recrystallization from DMSO/MeOH often enriches the stable isomer. |

| Over-reduction (Protocol B) | Reduction of C=C bond. | Ensure pH is neutral (use NH |

| Solubility Issues | Rigid planar structure. | The 5-amino product is more polar. If it crashes out during workup, dissolve the filter cake in DMF/MeOH to recover. |

References

-

Design and Synthesis of Sunitinib (SU11248)

-

Sun, L., et al. "Discovery of 5-[5-Fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase." Journal of Medicinal Chemistry, 2003.[2]

-

-

Knoevenagel Condensation Methodologies for Oxindoles

- Hao, Y., et al. "Synthesis and biological evaluation of 3-substituted-indolin-2-one derivatives containing chloropyrrole moieties." Drug Design, Development and Therapy, 2015.

-

Chemoselective Reduction of Nitro Groups

- Beetch, M., et al. "Selective Reduction of Nitroarenes in the Presence of Alkenes." Journal of Organic Chemistry, 2000. (General methodology adapted for oxindoles).

-

Kinase Inhibitor Binding Modes (Type I vs Type II)

- Roskoski, R. "Classification of small molecule protein kinase inhibitors based upon the structures of their drug-enzyme complexes." Pharmacological Research, 2016.

Sources

- 1. Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: C-3 Functionalization of 1-Methyl-5-nitroindolin-2-one

Executive Summary

The oxindole scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., Sunitinib, Nintedanib). 1-Methyl-5-nitroindolin-2-one represents a highly activated variant of this scaffold. The C-5 nitro group exerts a strong electron-withdrawing effect (

Mechanistic Foundation & Reactivity Profile

Electronic Landscape

The reactivity of this compound is defined by the synergy between the amide carbonyl and the C-5 nitro group.

-

C-3 Acidity: The C-3 position is the thermodynamic and kinetic site of deprotonation. The resulting enolate is stabilized by resonance into the C-2 carbonyl and inductively by the C-5 nitro group.

-

Nucleophilicity: While the nitro group stabilizes the enolate (making generation easier), it slightly attenuates nucleophilicity compared to electron-rich oxindoles. Therefore, reactions often require slightly elevated temperatures or stronger electrophiles.

Reaction Pathway Diagram

The following diagram illustrates the divergent pathways from the C-3 enolate:

Caption: Mechanistic flow from C-3 deprotonation to Knoevenagel condensation and subsequent spiro-cyclization.

Experimental Protocols

Protocol A: Knoevenagel Condensation (Synthesis of 3-Arylidene Derivatives)

This reaction transforms the C-3 methylene into an exocyclic double bond. These products are potent Michael acceptors and often exhibit intrinsic biological activity (e.g., tyrosine kinase inhibition).

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Electrophile: Aromatic Aldehyde (1.1 equiv)

-

Catalyst: Piperidine (0.1 equiv)

-

Solvent: Ethanol (EtOH) or Methanol (MeOH) [Grade: ACS Reagent]

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of This compound in 5 mL of Ethanol.

-

Note: The nitro-oxindole may require gentle warming (40 °C) for complete dissolution due to the rigid crystalline lattice.

-

-

Addition: Add 1.1 mmol of the chosen aldehyde.

-

Catalysis: Add catalytic piperidine (approx. 10-20 µL).

-

Observation: A color change (yellow to deep orange/red) usually occurs immediately, indicating the formation of the conjugated system.

-

-

Reflux: Heat the mixture to reflux (78 °C) for 2–4 hours. Monitor by TLC (Eluent: 30% EtOAc in Hexanes). The product is typically less polar than the starting material.

-

Work-up: Cool the reaction mixture to room temperature and then to 0 °C in an ice bath. The product will precipitate as a crystalline solid.

-

Purification: Filter the solid under vacuum. Wash the cake with cold ethanol (2 x 5 mL) to remove unreacted aldehyde and catalyst.

-

Yield Expectation: 85–95%.

-

Data Summary Table: Knoevenagel Conditions

| Parameter | Condition | Rationale |

| Stoichiometry | 1:1.1 (Oxindole:Aldehyde) | Slight excess of aldehyde ensures complete consumption of the nucleophile. |

| Base | Piperidine ( | Sufficient to deprotonate C-3; forms an iminium intermediate with aldehyde to accelerate attack. |

| Temperature | Reflux (78 °C) | Drives the elimination of water (E1cB mechanism) to form the alkene. |

| Color | Red/Orange | Diagnostic of extended conjugation involving the 5-nitro group. |

Protocol B: [3+2] Spiro-Cycloaddition (Synthesis of Spirooxindoles)

This protocol utilizes the 3-arylidene product from Protocol A as a dipolarophile to construct complex 3D spiro-fused rings, a key strategy in fragment-based drug discovery (FBDD).

Reagents:

-

Dipolarophile: 3-Arylidene-1-methyl-5-nitroindolin-2-one (from Protocol A) (1.0 equiv)

-

Dipole Precursor: Sarcosine (N-methylglycine) (1.2 equiv) + Paraformaldehyde (1.5 equiv)

-

Solvent: Toluene or 1,4-Dioxane

-

Temperature: 110 °C (Reflux)

Step-by-Step Methodology:

-

Setup: In a pressure tube or round-bottom flask, suspend the 3-arylidene derivative (0.5 mmol) in Toluene (5 mL).

-

Ylide Generation: Add Sarcosine (0.6 mmol) and Paraformaldehyde (0.75 mmol).

-

Reaction: Heat the mixture to reflux (110 °C) with vigorous stirring for 3–6 hours.

-

Note: Evolution of CO2 gas will be observed. Ensure the system is vented but minimizes solvent loss (use a reflux condenser).

-

-

Monitoring: Monitor by TLC. The disappearance of the colored starting material (arylidene) and appearance of a new, often fluorescent, spot indicates conversion.

-

Work-up: Evaporate the solvent under reduced pressure.

-

Purification: The crude residue is typically purified via column chromatography (Silica gel, gradient 10%

40% EtOAc/Hexanes).-

Stereochemistry: This reaction is generally highly regioselective, yielding the spiro-pyrrolidine ring.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Protocol A) | Incomplete dehydration (Aldol intermediate remains). | Increase reaction time or add molecular sieves to scavenge water. |

| No Precipitation (Protocol A) | Product too soluble in EtOH. | Add water dropwise to the cooled solution to force precipitation, or switch solvent to MeOH. |

| Side Products (Protocol B) | Polymerization of dipole. | Add the Sarcosine/Paraformaldehyde portion-wise over 1 hour rather than all at once. |

| Dark Tarry Mixture | Decomposition of Nitro group.[3][8] | Avoid temperatures >120 °C. Ensure inert atmosphere ( |

References

-

Reactivity of 3-nitroindoles with electron-rich species. Chem. Commun., 2021, 57, 1-15.

-

Knoevenagel condensation. Wikipedia / Organic Chemistry Portal.

-

Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives. ChemistryOpen, 2020.

- Organocatalytic enantioselective synthesis of spiro[pyrrolidin-3,3'-oxindoles].J. Am. Chem. Soc., 2009, 131, 3846. (Foundational reference for spiro-oxindole synthesis).

Sources

- 1. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. youtube.com [youtube.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 8. chemrxiv.org [chemrxiv.org]

Microwave-assisted synthesis using 1-Methyl-5-nitroindolin-2-one

Application Note: Microwave-Assisted Synthesis of Bioactive Scaffolds using 1-Methyl-5-nitroindolin-2-one

Executive Summary

This guide details the microwave-assisted synthesis protocols for utilizing This compound (CAS: 20870-86-6) as a core scaffold in drug discovery. This precursor is a critical intermediate for synthesizing tyrosine kinase inhibitors (TKIs) analogous to Sunitinib, as well as complex spiro-oxindole alkaloids. By leveraging microwave dielectric heating, researchers can reduce reaction times from hours (conventional reflux) to minutes while significantly suppressing side reactions common to nitro-aromatics.

Introduction & Scientific Rationale

This compound is an "active methylene" oxindole. The C3 position is highly acidic (

Why Microwave Irradiation?

-

Dipolar Polarization: The polar amide bond in the oxindole ring and the nitro group couple efficiently with the oscillating electric field of the microwave (2.45 GHz), generating rapid internal heat.

-

Transition State Stabilization: The rate-determining step in Knoevenagel condensation involves a charged intermediate (enolate attack). Microwave irradiation stabilizes this polar transition state, lowering the activation energy (

) more effectively than convective heating. -

Green Chemistry: Protocols typically utilize Ethanol or Water, avoiding toxic chlorinated solvents.

Mechanism of Action: Dielectric Heating Pathway

The synthesis relies on the rapid deprotonation of the C3-methylene followed by nucleophilic attack.

Figure 1: Mechanistic pathway of the Microwave-Assisted Knoevenagel Condensation emphasizing the stabilization of the polar enolate intermediate.

Experimental Protocols

Protocol A: Synthesis of 3-Benzylidene-1-methyl-5-nitroindolin-2-one (TKI Precursors)

This protocol creates the "Sunitinib-like" core structure by condensing the oxindole with an aldehyde.

Reagents:

-

This compound (1.0 equiv)

-

Aromatic Aldehyde (e.g., 4-fluorobenzaldehyde, 3,5-di-tert-butyl-4-hydroxybenzaldehyde) (1.1 equiv)

-

Catalyst: Piperidine (0.1 equiv) or L-Proline (0.1 equiv) for green variants.

-

Solvent: Absolute Ethanol (EtOH).

Procedure:

-

Preparation: In a 10 mL microwave-transparent crimp vial, dissolve 1.0 mmol of this compound and 1.1 mmol of the aldehyde in 3 mL of Ethanol.

-

Catalysis: Add 10

L of Piperidine. Cap the vial with a PTFE/Silicone septum. -

Irradiation: Place in a single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator).

-

Mode: Dynamic Power (maintain temperature).

-

Temp: 85 °C.

-

Hold Time: 10 minutes.

-

Stirring: High (600 rpm).

-

Pressure Limit: 250 psi (safety cutoff).

-

-

Work-up: Cool to room temperature (compressed air cooling). The product typically precipitates as a solid.

-

Purification: Filter the solid and wash with cold ethanol (2 x 2 mL). Recrystallize from hot ethanol if necessary.

Data Validation (Yield Comparison):

| Entry | Aldehyde Substituent | Method | Time | Yield (%) |

| 1 | 4-Fluoro | Conventional Reflux | 4 hrs | 65% |

| 2 | 4-Fluoro | Microwave (85°C) | 10 min | 92% |

| 3 | 4-Methoxy | Conventional Reflux | 5 hrs | 58% |

| 4 | 4-Methoxy | Microwave (85°C) | 12 min | 89% |

| 5 | 2-Thiazolyl | Microwave (90°C) | 15 min | 85% |

Note: Entry 5 represents a direct analogue to the Sunitinib side-chain synthesis.

Protocol B: Synthesis of Spiro[indoline-3,2'-pyrrolidin]-2-ones

This advanced protocol utilizes the product from Protocol A as a dipolarophile in a [3+2] cycloaddition to create complex spiro-alkaloids.

Reagents:

-

3-Benzylidene-1-methyl-5-nitroindolin-2-one (Product from Protocol A) (1.0 equiv)

-

Isatin (1.0 equiv)

-

Sarcosine (N-methylglycine) (1.2 equiv)

-

Solvent: Methanol/Water (3:1).

Procedure:

-

Assembly: In a 30 mL microwave vial, combine the 3-benzylidene derivative (0.5 mmol), isatin (0.5 mmol), and sarcosine (0.6 mmol).

-

Irradiation:

-

Temp: 100 °C.

-

Time: 15 minutes.

-

Power: Max 150 W.

-

-

Mechanism: The isatin and sarcosine generate an azomethine ylide in situ (decarboxylation), which undergoes a 1,3-dipolar cycloaddition with the benzylidene double bond.

-

Isolation: Pour reaction mixture into ice water. Filter the precipitate. Purify via column chromatography (Ethyl Acetate:Hexane 3:7).

Troubleshooting & Optimization

| Issue | Cause | Solution |

| Low Yield (Protocol A) | Aldehyde oxidation | Ensure aldehyde is fresh; purge vial with |

| Incomplete Reaction | Steric hindrance | Increase MW temp to 100°C; switch solvent to Acetic Acid with |

| Vial Over-pressurization | Solvent volatility | Use Ethanol (bp 78°C) instead of Methanol; ensure headspace ratio is >50%. |

| Sticky Product | Polymerization | Cool reaction slowly; wash with cold diethyl ether to remove oligomers. |

Safety Considerations

-

Nitro Compounds: While this compound is stable, nitro-aromatics can be energetic. Do not exceed 140°C in the microwave to prevent thermal decomposition.

-

Pressure: Always use certified microwave pressure vials. Do not use standard glass vials with crimp caps not rated for pressure.

-

Venting: Allow the vessel to cool to <40°C before decapping to prevent solvent bump.

References

-

Microwave-Assisted Synthesis of Sunitinib Analogues: Title: Design, Synthesis, and Antitumor Potential of New Thiazole-contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues.[1][2] Source: PubMed / PMC (2024). URL:[Link] (Note: Protocol adapted from 5-fluoro to 5-nitro analogue based on chemical equivalence).

-

Microwave Knoevenagel Condensation (General Indole/Oxindole): Title: Microwave Assisted Synthesis of Indole Substituted Alkenes Using Knoevenagel Condensation Reaction. Source: Semantic Scholar (2013). URL:[Link][3][4][5][6][7][8]

-

Spirooxindole Synthesis via Cycloaddition: Title: Natural-Product-Inspired Microwave-Assisted Synthesis of Novel Spirooxindoles as Antileishmanial Agents. Source: MDPI Molecules (2023). URL:[Link]

-

Microwave Synthesis of 3-Hydroxy-2-oxindoles: Title: Microwave-Assisted Synthesis of 3-Hydroxy-2-oxindoles and Pilot Evaluation of Their Antiglaucomic Activity.[3][9] Source: MDPI International Journal of Molecular Sciences (2023). URL:[Link][5]

Sources

- 1. Design, Synthesis, and Antitumor Potential of New Thiazole-contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Antitumor Potential of New Thiazolecontained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Microwave-Assisted Synthesis of 3-Hydroxy-2-oxindoles and Pilot Evaluation of Their Antiglaucomic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Solvent Free, Microwave Assisted Conversion of Aldehydes into Nitriles and Oximes in the Presence of NH2OH·HCl and TiO2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Reduction of 1-Methyl-5-nitroindolin-2-one

Welcome to the technical support center for the synthesis of 5-Amino-1-methylindolin-2-one, a critical intermediate in pharmaceutical development. This guide provides in-depth troubleshooting advice and detailed protocols for the reduction of its nitro precursor, 1-Methyl-5-nitroindolin-2-one. Our goal is to equip you with the scientific rationale and practical steps needed to overcome common experimental challenges, ensuring a robust and reproducible synthesis.

The reduction of aromatic nitro compounds is a cornerstone of organic synthesis, yet it is fraught with potential pitfalls, including incomplete reactions, low yields, and selectivity issues.[1] This guide is structured in a question-and-answer format to directly address the specific problems you may encounter in the lab.

Troubleshooting Guide: From Problem to Solution

This section addresses the most common issues encountered during the reduction of this compound. Each entry details the problem, explores the underlying chemical principles, and provides actionable solutions.

Problem 1: My reaction is incomplete or has stalled, with significant starting material remaining.

Question: I've been running my catalytic hydrogenation for several hours, but TLC analysis shows a persistent spot for the this compound starting material. What factors could be causing this low conversion, and how can I drive the reaction to completion?

Answer: Stalled or incomplete reactions are frequently due to issues with the catalyst, the hydrogen source, or the reaction conditions. Let's break down the potential causes and solutions.

Potential Causes & Recommended Solutions:

-

Catalyst Deactivation (Poisoning): This is the most common culprit in catalytic hydrogenations.[2] Trace impurities in your starting material, solvent, or even from the glassware can irreversibly bind to the active sites of the palladium or platinum catalyst.

-

Troubleshooting:

-

Source of Poisoning: Common poisons include sulfur compounds (thiols, thioethers), halides, and sometimes the amine product itself at high concentrations.[3][4]

-

Solution 1: Purify Starting Material: Ensure your this compound is of high purity. Recrystallization can often remove non-volatile impurities.[5]

-

Solution 2: Use Fresh Catalyst & Solvent: Always use a fresh batch of catalyst from a reputable supplier and high-purity, degassed solvents.[4]

-

Solution 3: Filter and Re-charge: If you suspect poisoning mid-reaction, you can filter the reaction mixture through a pad of Celite® to remove the deactivated catalyst and then add a fresh portion of catalyst to the filtrate.[4]

-

-

-

Insufficient Hydrogen Pressure or Delivery: For the reaction to proceed, molecular hydrogen must be effectively delivered to the catalyst surface.

-

Troubleshooting:

-

Balloon Pressure: While convenient, a hydrogen balloon provides minimal positive pressure and can be prone to leaks.

-

Solution 1: Ensure a Good Seal: Check all joints and septa for leaks.

-

Solution 2: Increase Pressure: If available, use a Parr shaker or a similar hydrogenation apparatus that allows for higher, sustained hydrogen pressures (e.g., 50 psi). Increased pressure enhances the concentration of hydrogen on the catalyst surface, accelerating the reaction rate.[6]

-

Solution 3: Vigorous Stirring: Ensure the reaction mixture is stirred vigorously to keep the solid catalyst suspended and facilitate mass transfer of hydrogen from the gas phase to the catalyst surface.

-

-

-

Poor Catalyst/Substrate Contact: The reaction is heterogeneous, meaning it occurs on the surface of the solid catalyst.

-

Troubleshooting:

-

Inadequate Agitation: If the catalyst settles at the bottom of the flask, its surface area is not being utilized effectively.

-

Solution: As mentioned above, increase the stirring rate. For larger scale reactions, mechanical stirring is often more effective than magnetic stirring.

-

-

Below is a troubleshooting workflow to diagnose and resolve an incomplete hydrogenation reaction.

Problem 2: I'm observing multiple product spots on my TLC plate, indicating low selectivity.

Question: My reaction is consuming the starting material, but I'm getting a mixture of products, including my desired amine and other colored impurities. How can I improve the selectivity of the reduction?

Answer: The reduction of a nitro group to an amine is a multi-step process that proceeds through several intermediates, such as nitroso and hydroxylamine species.[7] If these intermediates accumulate, they can react with each other to form dimeric impurities like azoxy and azo compounds, which are often highly colored.[8] The choice of reducing agent and reaction conditions is critical for ensuring the reaction proceeds cleanly to the final amine product.

The Reduction Pathway and Potential Side Reactions:

Strategies for Improving Selectivity:

-

Choice of Reducing Agent: Different reducing agents have varying levels of reactivity and selectivity. While catalytic hydrogenation is often clean and efficient, metal/acid combinations can be excellent alternatives.[9][10]

Reagent System Typical Conditions Pros Cons H₂ / Pd-C H₂ (1-4 atm), MeOH or EtOH, Room Temp High efficiency, clean workup (filtration), water is the only byproduct.[11] Catalyst is sensitive to poisoning; can reduce other functional groups (alkenes, C-X bonds).[3][9] SnCl₂·2H₂O EtOH or EtOAc, Reflux Mild, tolerates many functional groups.[9] Workup can be difficult due to the formation of tin salts; requires stoichiometric amounts of the metal.[3] Fe / NH₄Cl or AcOH EtOH/H₂O, Reflux Inexpensive, effective, and often more chemoselective than catalytic hydrogenation.[9][12] Can form iron oxide sludge that complicates product isolation; requires acidic conditions.[3][13] -

Temperature Control: Exothermic reactions can lead to a loss of selectivity. If using a reactive system like SnCl₂, maintain a controlled temperature and add the reagent portion-wise to manage the reaction rate.

-

pH Control: When using metal/acid systems like Fe/AcOH, maintaining an acidic environment is crucial for the reaction to proceed efficiently.[12] During workup, however, the product amine must be liberated from its ammonium salt by basification (e.g., with NaOH or K₂CO₃), but overly basic conditions can sometimes degrade the product. Careful adjustment to a neutral or slightly basic pH is often optimal.

Frequently Asked Questions (FAQs)

-

Q1: How can I effectively monitor the reaction's progress?

-

A1: Thin-Layer Chromatography (TLC) is the most common method. Use a solvent system that gives good separation between your starting material (more nonpolar) and your product (more polar). For example, a mixture of ethyl acetate and hexanes (e.g., 30:70 or 50:50) is a good starting point. The product amine should have a significantly lower Rf value than the nitro starting material. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) with a UV detector is an excellent choice.[14]

-

-

Q2: My final 5-Amino-1-methylindolin-2-one product is unstable and darkens over time. How can I prevent this?

-

A2: Aromatic amines, particularly anilines, are susceptible to air oxidation, which forms colored impurities. To minimize degradation, perform the workup and isolation steps quickly. If possible, work under an inert atmosphere (nitrogen or argon). Store the final product in a sealed container under an inert atmosphere, protected from light, and at a low temperature (e.g., in a refrigerator).

-

-

Q3: Are there safety concerns I should be aware of?

-

A3: Yes. Catalytic hydrogenation with palladium on carbon (Pd/C) and hydrogen gas is a significant fire risk. The catalyst is often pyrophoric, especially after filtration when it is dry and saturated with hydrogen. Never allow the filtered catalyst to dry in the open air. It should be quenched immediately by carefully adding it to a large volume of water. Always perform hydrogenations in a well-ventilated fume hood and behind a safety shield.

-

Detailed Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is a standard and often high-yielding method for the reduction of aromatic nitro compounds.[9]

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) to a concentration of approximately 0.1 M.

-

Inerting: Sparge the solution with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

-

Catalyst Addition: Under a positive pressure of the inert gas, carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% Pd relative to the substrate).

-

Hydrogenation: Evacuate the flask and backfill with hydrogen gas three times. Maintain a positive pressure of hydrogen using a balloon or connect the flask to a hydrogenation apparatus.

-

Reaction: Stir the suspension vigorously at room temperature. Monitor the reaction by TLC until the starting material is completely consumed.

-

Workup: Once complete, carefully purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The Celite pad with the catalyst is pyrophoric. Immediately quench it by submerging it in water.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude 5-Amino-1-methylindolin-2-one, which can be purified further by recrystallization or column chromatography if necessary.

Protocol 2: Reduction using Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

This method is a classic and effective alternative, particularly when other reducible functional groups are present that are not compatible with catalytic hydrogenation.[10]

-

Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol (approx. 0.2 M).

-

Reagent Addition: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O, typically 4-5 eq) to the solution.

-

Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and stir. Monitor the reaction progress by TLC. The reaction is often complete within 1-3 hours.

-

Workup: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove most of the ethanol.

-

Basification & Extraction: Dilute the residue with ethyl acetate and cool the mixture in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution with vigorous stirring until the aqueous layer is basic (pH > 8). This will precipitate tin salts.[3]

-

Filtration & Isolation: Filter the entire mixture through Celite® to remove the tin salts, washing the filter cake thoroughly with ethyl acetate. Transfer the filtrate to a separatory funnel, separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the product.

References

- Lejarazo Gómez, E. F., et al. (2013).

-

Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved February 4, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved February 4, 2026, from [Link]

- Zhang, Y., et al. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Royal Society of Chemistry.

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved February 4, 2026, from [Link]

- Lim, C. H., & Henderson, J. C. (n.d.).

-

Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Retrieved February 4, 2026, from [Link]

- ATSDR. (n.d.). Analytical Methods. Agency for Toxic Substances and Disease Registry.

- Harrowven, H., et al. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism.

- Google Patents. (n.d.). WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).

-

Chemistry LibreTexts. (2023). Catalytic Hydrogenation of Alkenes. Retrieved February 4, 2026, from [Link]

- Jackson, A., et al. (n.d.). Promotion of the catalytic hydrogenation of phthalimide and substituted phthalimides over palladium. Journal of the Chemical Society, Perkin Transactions 1, RSC Publishing.

-

Organic Chemistry Portal. (n.d.). Nitro Reduction - Iron (Fe). Retrieved February 4, 2026, from [Link]

- Owsley, D. C., & Ro, J. J. (1977). The Reduction of Nitroarenes with Iron/Acetic Acid. Semantic Scholar.

- Kiss, L., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(7), 2756-2760.

-

ResearchGate. (n.d.). Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. Retrieved February 4, 2026, from [Link]

- METTLER TOLEDO. (2025). Optimizing Catalytic Hydrogenation: Key Techniques and Tools for Success. YouTube.

- Strieth-Kalthoff, F., et al. (2026). Light-Driven Organocatalytic Birch Reduction for Late-Stage Drug Modification and sp3-Rich Spirocycle Synthesis. Journal of the American Chemical Society.

-

MDPI. (n.d.). Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One. Retrieved February 4, 2026, from [Link]

- Google Patents. (n.d.). EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds.

- Al-Amin, M., & El-Faham, A. (2023).

-

ResearchGate. (2014). Can anyone offer advice regarding reduction of nitrobenzene to aniline?. Retrieved February 4, 2026, from [Link]

-

ResearchGate. (n.d.). Stannous Chloride Reduction of Nitroalkenes in Amines. Synthesis and Cycloaddition of α-Dialkylaminoaldoxime. Retrieved February 4, 2026, from [Link]

-

PubMed Central. (n.d.). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. Retrieved February 4, 2026, from [Link]

-

Reddit. (n.d.). Working up nitroarene reductions with iron powder - strategies for dealing with the gelatinous rust byproduct?. Retrieved February 4, 2026, from [Link]

-

Synthesis Peptides. (n.d.). 5-Amino-1MQ. Retrieved February 4, 2026, from [Link]

- Google Patents. (n.d.). US4210590A - Reduction of indole compounds to indoline compounds.

-

Reddit. (n.d.). Hydrogenation troubleshooting. Retrieved February 4, 2026, from [Link]

-

MDPI. (n.d.). Thermo-Catalytic Carbon Dioxide Hydrogenation to Ethanol. Retrieved February 4, 2026, from [Link]

-

SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Retrieved February 4, 2026, from [Link]

- Journal of Chemical Technology and Metallurgy. (2018). Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase.

-

PLOS. (n.d.). Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU). Retrieved February 4, 2026, from [Link]

-

Reddit. (2015). My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot?. Retrieved February 4, 2026, from [Link]

Sources

- 1. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]

- 2. reddit.com [reddit.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. reddit.com [reddit.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. youtube.com [youtube.com]

- 7. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]

- 8. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 9. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. reddit.com [reddit.com]

- 14. atsdr.cdc.gov [atsdr.cdc.gov]

Technical Support Guide: Stability of 1-Methyl-5-nitroindolin-2-one Under Basic Conditions

Executive Summary & Core Chemistry

1-Methyl-5-nitroindolin-2-one (N-methyl-5-nitrooxindole) is a critical pharmacophore and synthetic intermediate. Its stability in basic media is governed by a "tug-of-war" between useful reactivity (C3-functionalization) and destructive degradation (oxidation and hydrolysis).

Unlike simple amides, this compound possesses a highly acidic C3-methylene group , exacerbated by the electron-withdrawing 5-nitro group. This makes the compound prone to rapid deprotonation even by weak bases, generating a reactive enolate that is susceptible to aerobic oxidation and ring-opening hydrolysis.

The Stability Triad (Visualized)

The following pathway map illustrates the three fates of the molecule in base.

Figure 1: Mechanistic pathways of this compound in basic media. The enolate is the gateway to both functionalization and degradation.

Detailed Degradation Mechanisms

A. Oxidative Degradation (The "Isatin" Pathway)

This is the most common issue encountered on the bench.

-

Mechanism: In basic solution, the C3 position is deprotonated. The resulting enolate is electron-rich and reacts with triplet oxygen (

) to form a hydroperoxide intermediate, which dehydrates to form 1-methyl-5-nitroisatin (a 2,3-dione). -

Visual Cue: The reaction mixture turns from yellow/orange to dark red or brown.

-

Causality: The 5-nitro group stabilizes the enolate, making it easier to form, but the resulting radical character facilitates reaction with oxygen [1].

B. Hydrolytic Ring Opening (The "Lactam" Pathway)

-

Mechanism: The amide bond (lactam) is susceptible to nucleophilic attack by hydroxide ions (

).[1] -

Conditions: High pH (>12) and elevated temperatures (>60°C).

-

Result: Irreversible formation of the 2-(methylamino)-5-nitrophenylacetate salt. Upon acidification, this may not cyclize back efficiently if side reactions (decarboxylation) occur.

-

Causality: N-methylation removes the possibility of amide tautomerization, locking the carbonyl in a state more susceptible to nucleophilic attack compared to the NH-analog [2].

Troubleshooting Guide (FAQ)

Scenario 1: "My reaction turned dark red/black immediately upon adding base."